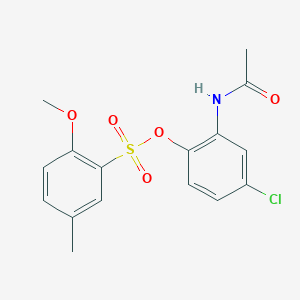![molecular formula C19H24N2O5S B245223 Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate, also known as E-64, is a potent and irreversible inhibitor of cysteine proteases. It was first synthesized in the 1970s by researchers at Merck & Co. and has since been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Wirkmechanismus
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate irreversibly binds to the active site of cysteine proteases, inhibiting their activity. It forms a covalent bond with the catalytic cysteine residue, preventing the enzyme from functioning properly. This mechanism of action makes Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate a useful tool for studying the role of cysteine proteases in various biological processes.
Biochemical and Physiological Effects
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to induce apoptosis in cancer cells, inhibit autophagy in neurons, and reduce inflammation in animal models of arthritis. Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in lab experiments is its potency and specificity for cysteine proteases. It has been shown to be effective at inhibiting the activity of several different cysteine proteases, making it a versatile tool for studying their role in various biological processes. However, one limitation of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the effects of protease reactivation.
Zukünftige Richtungen
There are several future directions for research involving Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. One area of interest is the development of new cysteine protease inhibitors that are more specific and less toxic than Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. Another area of interest is the use of Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in the development of new therapeutics for diseases such as cancer, Alzheimer's disease, and arthritis. Finally, further research is needed to fully understand the role of cysteine proteases in various biological processes and the potential therapeutic applications of cysteine protease inhibitors such as Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate.
Synthesemethoden
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is synthesized through a multi-step process that involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been widely used in scientific research to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, inflammation, and cancer. It has been shown to inhibit the activity of several cysteine proteases, including cathepsins B, H, L, and S, as well as papain and calpain.
Eigenschaften
Molekularformel |
C19H24N2O5S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
ethyl 4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-17-9-10-18(16-8-6-5-7-15(16)17)27(23,24)21-13-11-20(12-14-21)19(22)26-4-2/h5-10H,3-4,11-14H2,1-2H3 |
InChI-Schlüssel |
UGBDKDBCNPSRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate](/img/structure/B245140.png)
![6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile](/img/structure/B245141.png)
![2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide](/img/structure/B245143.png)
![1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B245144.png)
![5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)

![(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
![(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)

![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)